

Comparative Analysis of Substituted Indole Derivatives via X-ray Crystallography

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Compound of Interest

Compound Name: **7-Bromo-4,5-difluoro-1H-indole**

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This guide provides a comparative overview of the X-ray crystal structure analysis of various substituted indole derivatives, with a focus on halogenated compounds analogous to **7-Bromo-4,5-difluoro-1H-indole**. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the structural aspects of these compounds.

Introduction

Indole and its derivatives are a significant class of heterocyclic compounds that are integral to numerous physiological and biochemical processes.^{[1][2]} Their versatile molecular framework makes them a common scaffold in drug discovery and development, with applications ranging from anticancer to antimicrobial agents.^{[2][3]} X-ray crystallography is a pivotal technique for elucidating the precise three-dimensional atomic arrangement of these molecules, providing critical insights into their structure-activity relationships. This guide compares the crystallographic data of several substituted indole derivatives to provide a structural context for **7-Bromo-4,5-difluoro-1H-indole**.

Comparative Crystallographic Data

While specific crystallographic data for **7-Bromo-4,5-difluoro-1H-indole** is not publicly available, this section presents data from related substituted indole and heterocyclic structures to offer a valuable comparison. The following table summarizes key crystallographic parameters for a selection of these compounds.

Compound Name	Formula	Cystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å³)	Z	Ref.
(4-Bromo- ophenyl) (1H-indol- 7-yl)met- hane	C ₁₅ H ₁₁ BrN ₁ O	Mono clinic	P2 ₁ /C	11.3241	7.4651	14.9579	103.100	1231.57	4	[4]
5-Methoxy- 1H-indole- 2-carboxylic acid	C ₁₀ H ₉ NO ₃	Mono clinic	P2 ₁ /C	4.0305	13.0346	17.2042	91.871	-	4	[1]
Substituted 1,2,4-Triazolo[4', 3':2,3]pyridazino[4 ,5-b]indole	-	Mono clinic	P2 ₁	6.2351	26.0156	12.4864	93.243	2022.17	8	[5]

Note: The table above includes data for indole derivatives and a related bromo-substituted heterocyclic compound to provide a basis for comparison. The selection is based on the presence of halogen substituents and the indole core structure where available.

Experimental Protocols

The methodologies for the synthesis and structural analysis of indole derivatives are crucial for reproducibility and further research. Below are generalized protocols based on common practices reported in the literature for similar compounds.

General Synthesis of Substituted Indole Derivatives

The synthesis of substituted indoles can be achieved through various methods. A common approach involves a multi-step synthesis starting from commercially available precursors. For instance, the synthesis of 7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphadamantan-7-ium tetrafluoroborate was achieved in two steps.^[7] Initially, an indole-3-ylmethylium tetrafluoroborate intermediate was prepared by reacting 5-bromoindole and 4-methoxy benzaldehyde with $\text{HBF}_4 \cdot \text{OEt}_2$.^[7] This intermediate was then reacted with 1,3,5-triaza-7-phosphadamantane (PTA) to yield the final product, which was purified by recrystallization.^[7]

Single-Crystal X-ray Diffraction Analysis

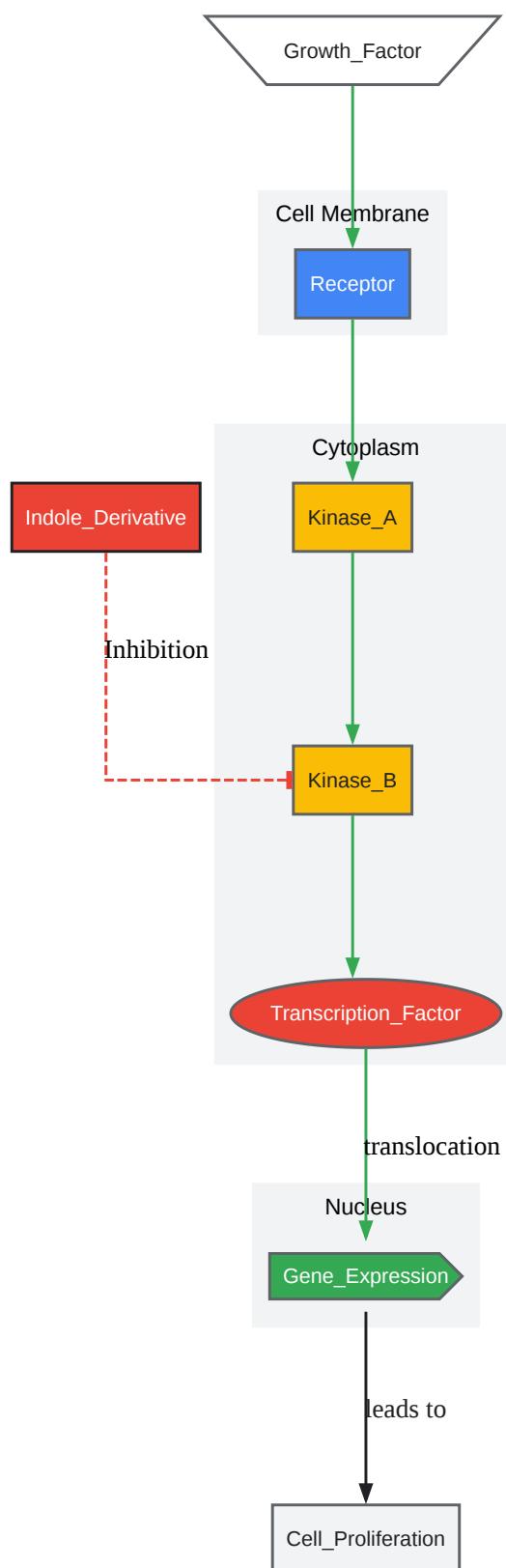
The determination of the crystal structure is performed using single-crystal X-ray diffraction. A suitable single crystal of the compound is mounted on a diffractometer. X-ray diffraction data

are typically collected at a controlled temperature (e.g., 100 K) using monochromatic radiation (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$).^[8] The collected intensity data are then processed, which includes integration and corrections for absorption effects.^[8] The crystal structure is solved using direct methods and refined on F^2 using software packages like SHELXT and SHELXL.^[8] All non-hydrogen atoms are typically refined with anisotropic displacement parameters.^[8]

Biological Signaling Pathway

Indole derivatives are known to interact with a multitude of biological targets, influencing various signaling pathways. Their diverse biological activities include anticancer, anti-inflammatory, and antimicrobial effects.^{[2][3]} For instance, certain indole derivatives act as kinase inhibitors, which are crucial in cancer therapy as they can modulate signaling pathways responsible for cell proliferation and survival.^[6]

The diagram below illustrates a simplified generic signaling pathway that can be modulated by kinase inhibitors, a class to which many biologically active indole derivatives belong.

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Caption: Generic kinase signaling pathway inhibited by an indole derivative.

This guide serves as a foundational resource for understanding the structural characteristics of **7-Bromo-4,5-difluoro-1H-indole** derivatives through comparison with structurally related compounds. The provided data and protocols are intended to support further research and drug development efforts in this promising area of medicinal chemistry.

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